molecular formula C8H6ClN3S B1457379 4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1539779-80-0

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Cat. No. B1457379
CAS RN: 1539779-80-0
M. Wt: 211.67 g/mol
InChI Key: HBQVATDPFJLGFU-UHFFFAOYSA-N
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Description

This compound contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. It also has a 3-chlorophenyl group attached to it. Thiadiazoles are known for their wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Thiadiazoles can participate in a variety of reactions. For example, they can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorine atom could make the compound more polar and affect its solubility .

Scientific Research Applications

Synthesis of Anti-Allergic Drugs

The compound is used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs . The anti-allergic drugs used in clinical practice are mainly H1 receptor antagonists .

Design and Synthesis of New Compounds

The compound is used in the design and synthesis of various new compounds . This includes the synthesis of a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4 H)-ones based on the structural modifications of quinazolone .

Synthesis of Mannich Derivatives

The compound is used in the synthesis of Mannich derivatives . The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .

Pharmacokinetic Modulation

The compound is used in the modulation of the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis of Antibacterial Drugs

The compound is used in the synthesis of antibacterial drugs . Some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .

Synthesis of Sulfonamide Derivatives

The compound is used in the synthesis of sulfonamide derivatives . Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some thiadiazoles are known to inhibit certain enzymes, which can lead to various biological effects .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and should be handled with care .

properties

IUPAC Name

4-(3-chlorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQVATDPFJLGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
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Reactant of Route 3
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 4
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 5
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 6
4-(3-Chlorophenyl)-1,2,3-thiadiazol-5-amine

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